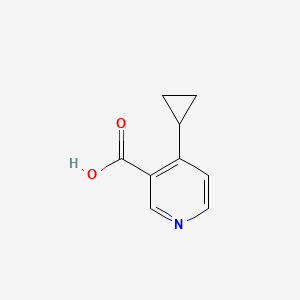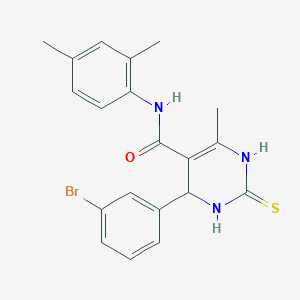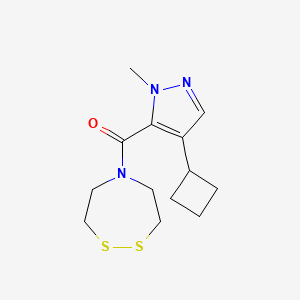
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone, also known as CDPDT, is a chemical compound with potential applications in scientific research. It is a relatively new compound that has been synthesized in recent years and has shown promising results in various studies.
作用機序
The exact mechanism of action of (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone is not fully understood, but it is believed to modulate the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of anxiety, depression, and epilepsy. (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone may enhance the activity of GABA receptors, leading to its anxiolytic, antidepressant, and anticonvulsant effects.
Biochemical and Physiological Effects:
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has been shown to have minimal toxicity and side effects in animal studies. It has been found to increase GABA levels in the brain, leading to its anxiolytic, antidepressant, and anticonvulsant effects. (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has also been found to decrease the levels of pro-inflammatory cytokines, indicating its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone in lab experiments is its high purity, which ensures accurate and reproducible results. Another advantage is its minimal toxicity and side effects, making it a safe compound to use in animal studies. However, one limitation is its relatively new status, which means that its full potential and limitations are not yet fully understood.
将来の方向性
There are several future directions for research on (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone. One direction is to further investigate its mechanism of action and how it modulates the GABA system. Another direction is to explore its potential use in the treatment of anxiety, depression, epilepsy, and inflammatory diseases. Additionally, future research could focus on the development of new (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone derivatives with improved efficacy and fewer side effects. Finally, research could explore the potential use of (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone involves the reaction of 4-cyclobutyl-2-methylpyrazole-3-carboxylic acid with 1,2,5-dithiazepane-5-carbonyl chloride in the presence of a base. The reaction yields (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone as a white solid with a high purity.
科学的研究の応用
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
(4-cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS2/c1-15-12(11(9-14-15)10-3-2-4-10)13(17)16-5-7-18-19-8-6-16/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINXQWWDJMBAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)C(=O)N3CCSSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-thiazol-2-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2972224.png)
![7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2972225.png)
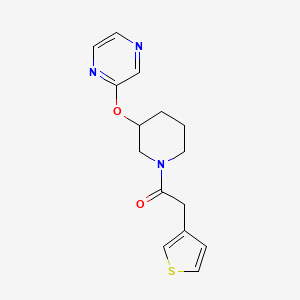
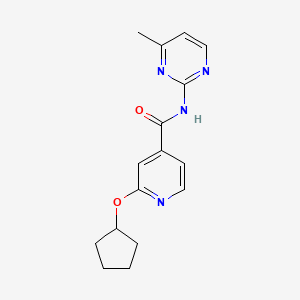
![2-(ethylthio)-7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972228.png)
![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2972230.png)
![2-Cyano-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2972231.png)
![N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2972235.png)
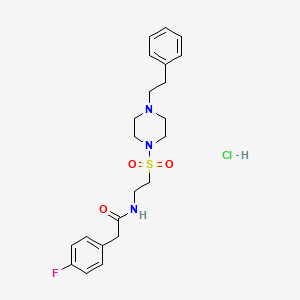
![N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2972238.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2972241.png)
